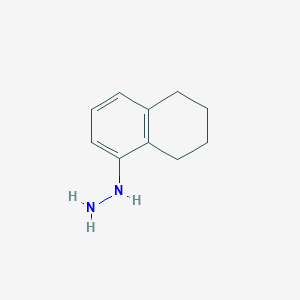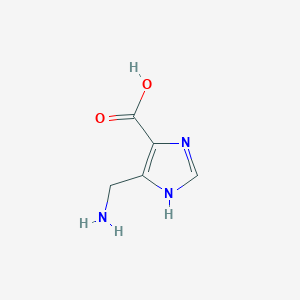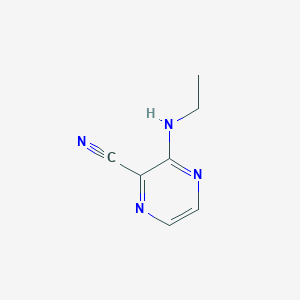
3-(Ethylamino)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylamino)pyrazine-2-carbonitrile: is a heterocyclic organic compound that features a pyrazine ring substituted with an ethylamino group at the third position and a cyano group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being heated to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(Ethylamino)pyrazine-2-carbonitrile can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of ethylaminopyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Ethylamino)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in the design of new therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including tuberculosis and cancer .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients makes it valuable in the pharmaceutical industry .
Wirkmechanismus
The mechanism of action of 3-(Ethylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes, such as nicotinamidase/pyrazinamidase, which are involved in the NAD+ salvage pathway in bacteria. This inhibition disrupts essential metabolic processes, leading to the antimicrobial effects observed .
Vergleich Mit ähnlichen Verbindungen
- 3-(Methylamino)pyrazine-2-carbonitrile
- 3-(Propylamino)pyrazine-2-carbonitrile
- 3-(Butylamino)pyrazine-2-carbonitrile
Comparison: 3-(Ethylamino)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylamino derivative exhibits different lipophilicity and steric effects, influencing its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
3-(ethylamino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-6(5-8)10-3-4-11-7/h3-4H,2H2,1H3,(H,9,11) |
InChI-Schlüssel |
GCRMRCVJEKAXQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=CN=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




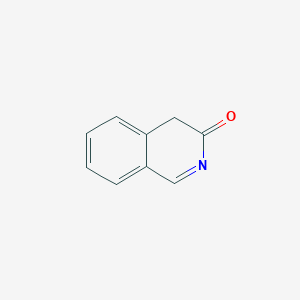
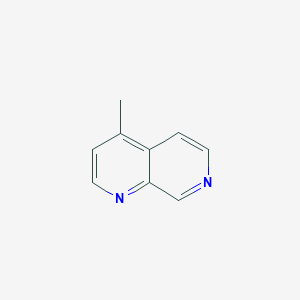
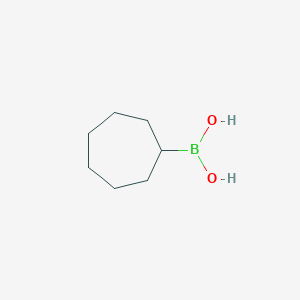

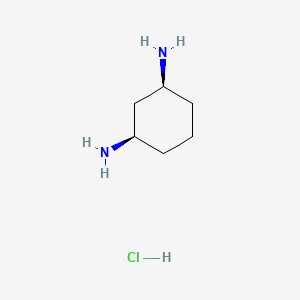
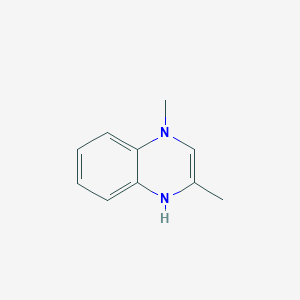
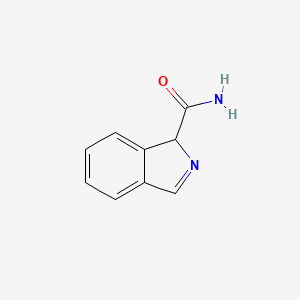
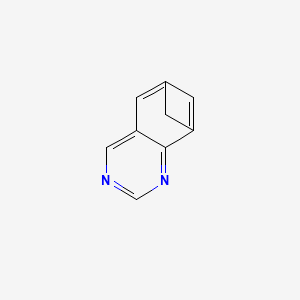

![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
